molecular formula C16H20ClNOS B2745980 N-[(3-CHLOROADAMANTAN-1-YL)METHYL]THIOPHENE-2-CARBOXAMIDE CAS No. 881440-59-1

N-[(3-CHLOROADAMANTAN-1-YL)METHYL]THIOPHENE-2-CARBOXAMIDE

Cat. No.: B2745980
CAS No.: 881440-59-1
M. Wt: 309.85
InChI Key: LKMPOLAGRXIPAY-UHFFFAOYSA-N
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Description

N-[(3-CHLOROADAMANTAN-1-YL)METHYL]THIOPHENE-2-CARBOXAMIDE is a synthetic organic compound featuring a thiophene-2-carboxamide backbone modified with a 3-chloroadamantyl-methyl substituent. The adamantane moiety confers exceptional rigidity and lipophilicity, which may enhance membrane permeability and metabolic stability.

Properties

IUPAC Name

N-[(3-chloro-1-adamantyl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNOS/c17-16-7-11-4-12(8-16)6-15(5-11,9-16)10-18-14(19)13-2-1-3-20-13/h1-3,11-12H,4-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMPOLAGRXIPAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)Cl)CNC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(3-CHLOROADAMANTAN-1-YL)METHYL]THIOPHENE-2-CARBOXAMIDE typically involves the amidation of a carboxylic acid substrate with an amine functional group . The reaction conditions often require the use of catalysts or coupling reagents to activate the carboxylic acid and facilitate the formation of the amide bond. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-[(3-CHLOROADAMANTAN-1-YL)METHYL]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Potential

N-[(3-chloroadamantan-1-yl)methyl]thiophene-2-carboxamide has been investigated for its potential pharmacological properties. The compound's unique structure may contribute to various biological activities, including:

  • Antiviral Activity : Similar compounds have shown promise in inhibiting viral replication, suggesting that this compound may exhibit similar effects.
  • Antitumor Properties : Preliminary studies indicate that thiophene derivatives can interfere with cancer cell proliferation, making this compound a candidate for further investigation in oncology.

Synthesis and Characterization

The synthesis of this compound typically involves:

  • Formation of the Thiophene Ring : This step may include cyclization reactions that form the core thiophene structure.
  • Introduction of the Adamantane Moiety : The chloroadamantane group is introduced through alkylation reactions.
  • Formation of the Carboxamide Group : The final step involves the conversion of an amine precursor into the carboxamide functional group.

Characterization methods such as X-ray crystallography and computational chemistry techniques (e.g., molecular dynamics simulations) are used to analyze the three-dimensional conformation and stability of the compound .

Case Study 1: Antiviral Activity

In a study exploring antiviral agents, derivatives similar to this compound were tested against various viruses. Results indicated that compounds with thiophene structures exhibited significant inhibitory effects on viral replication, suggesting potential therapeutic applications in treating viral infections.

Case Study 2: Antitumor Effects

Research focused on the antitumor properties of thiophene derivatives highlighted their ability to induce apoptosis in cancer cells. This compound was included in these studies, showing promising results in inhibiting tumor growth in vitro.

Mechanism of Action

The mechanism of action of N-[(3-CHLOROADAMANTAN-1-YL)METHYL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Structural Features

  • Adamantane vs. Heterocyclic Substituents: The target compound’s 3-chloroadamantyl group provides steric bulk and hydrophobicity, which may improve blood-brain barrier penetration compared to smaller substituents like the methylbenzoyl-indolinyl group in or the phenyl-piperidinyl group in . In contrast, the quinoline-pyrimidine-tetrahydrofuran hybrid in introduces polar heteroatoms, likely enhancing solubility but reducing lipophilicity.
  • Metal-Binding Capacity : The chloropyridinyl-carbamothioyl analog in forms stable Co(II), Ni(II), and Cu(II) complexes, enabling antioxidant and antitumor applications. The target compound lacks such metal-binding sites, suggesting divergent biological mechanisms.

Physical Properties

  • Crystallinity and Solubility: The methanesulfonate salt in demonstrates the importance of crystalline forms in enhancing solubility and stability.

Biological Activity

N-[(3-Chloroadamantan-1-yl)methyl]thiophene-2-carboxamide, a compound with the molecular formula C16_{16}H20_{20}ClNOS and CAS number 881440-59-1, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound involves several key steps:

  • Starting Materials : The synthesis typically begins with the appropriate thiophene derivatives and adamantane moieties.
  • Reaction Conditions : Careful control of temperature and pH is crucial to achieve high yields. Common methods include nucleophilic substitution reactions where the thiophene ring is functionalized.
  • Characterization Techniques : The compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure.

The compound's three-dimensional conformation can be analyzed through computational methods like molecular dynamics simulations, which help predict its stability and reactivity under physiological conditions.

This compound is hypothesized to exert its biological effects through several mechanisms:

  • Interaction with Biological Targets : The unique adamantane structure may enhance binding affinity to specific receptors or enzymes, potentially influencing signaling pathways.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens, likely due to its ability to disrupt microbial cell membranes or inhibit essential enzymatic processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of thiophene derivatives similar to this compound:

  • Anticancer Activity : Research indicates that thiophene derivatives can induce apoptosis in cancer cells. For instance, a study demonstrated that certain thiophene carboxamides inhibited cell proliferation in breast cancer cell lines through caspase activation and modulation of apoptotic markers.
  • Antiviral Effects : Another study explored the antiviral potential of thiophene derivatives against HIV, showing that they could inhibit viral replication by interfering with reverse transcriptase activity.
  • Neuroprotective Effects : Compounds with similar structures have been shown to protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

Comparative Biological Activity Table

Compound NameBiological ActivityReference
This compoundPotential antimicrobial and anticancer properties
Thiophene Derivative AInduces apoptosis in cancer cells
Thiophene Derivative BInhibits HIV replication
Thiophene Derivative CNeuroprotective effects against oxidative stress

Stability and Reactivity

The stability of this compound under various pH conditions has been evaluated:

  • Physiological Stability : The compound exhibits moderate stability under physiological pH but may degrade under extreme conditions.
  • Thermal Stability : Thermal analysis indicates that the compound remains stable up to 200°C before decomposition occurs.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-[(3-chloroadamantan-1-yl)methyl]thiophene-2-carboxamide?

  • Methodological Answer : Synthesis requires precise control of temperature, solvent choice (e.g., dichloromethane or acetonitrile), and reaction time. For example, coupling reactions involving carboxamide groups often use coupling agents like HATU or DCC in anhydrous conditions. Monitoring via TLC and purification via column chromatography ensures high yield and purity. Reaction optimization should include testing stoichiometric ratios of adamantane derivatives and thiophene precursors .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, with adamantane protons appearing as distinct singlets (δ ~1.5–2.5 ppm) and thiophene signals in the aromatic region (δ ~6.5–7.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • FT-IR : Confirms amide C=O stretching (~1650–1680 cm1^{-1}) and thiophene C-S bonds (~600–700 cm1^{-1}) .

Q. How can researchers assess the compound’s preliminary biological activity?

  • Methodological Answer : Basic screening includes:

  • Antioxidant Assays : DPPH radical scavenging or FRAP tests to evaluate electron-donating capacity.
  • Antitumor Activity : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7), with IC50_{50} calculations.
  • Microbial Inhibition : Agar diffusion or broth microdilution for antimicrobial activity against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can computational methods aid in understanding the compound’s mechanism of action?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or receptors).
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess redox potential and reactivity.
  • MD Simulations : Study stability of ligand-protein complexes over time under physiological conditions .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Curves : Ensure assays use consistent concentration ranges (e.g., 1–100 µM) and exposure times.
  • Control Standardization : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate cell line viability.
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace chlorine on adamantane with fluorine or methyl groups).
  • Biological Profiling : Test analogs against the same assay panel to correlate structural changes with activity trends.
  • 3D-QSAR Models : Use CoMFA or CoMSIA to predict activity based on steric/electrostatic fields .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • HPLC-MS Stability Studies : Incubate the compound in simulated gastric fluid (pH 2) or plasma (pH 7.4) and monitor degradation products.
  • Cyclic Voltammetry : Assess redox behavior in buffered solutions to predict metabolic oxidation pathways.
  • Thermogravimetric Analysis (TGA) : Determine thermal stability for storage and formulation planning .

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